
Carbamic acid--(naphthalen-1-yl)methanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid–(naphthalen-1-yl)methanol (1/1) is a compound that combines the structural features of carbamic acid and naphthalen-1-ylmethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–(naphthalen-1-yl)methanol (1/1) typically involves the reaction of naphthalen-1-ylmethanol with carbamic acid derivatives. One common method is the reaction of naphthalen-1-ylmethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of carbamic acid derivatives often involves the use of phosgene or its derivatives as a starting material. The reaction of phosgene with naphthalen-1-ylmethanol in the presence of a base can yield carbamic acid–(naphthalen-1-yl)methanol (1/1). This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid–(naphthalen-1-yl)methanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-ylmethanol derivatives.
Reduction: Reduction reactions can convert the carbamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-ylmethanol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Carbamic acid–(naphthalen-1-yl)methanol (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
1-naphthyl N-methylcarbamate: This compound shares the naphthalen-1-yl group but has a different carbamate structure.
Naphthalen-1-yl-carbamic acid 1-phenyl-ethyl ester: Similar in structure but with a phenyl-ethyl ester group instead of methanol.
Uniqueness
Carbamic acid–(naphthalen-1-yl)methanol (1/1) is unique due to its specific combination of carbamic acid and naphthalen-1-ylmethanol
References
- NAPHTHALEN-1-YL-CARBAMIC ACID 1-PHENYL-ETHYL ESTER - MilliporeSigma
- 1-naphthyl N-methylcarbamate – Critically Evaluated … - NIST
- Carbamate synthesis by carbamoylation - Organic Chemistry Portal
- Carbamic acid - Wikipedia
- Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1 …
Properties
| 74156-18-6 | |
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
carbamic acid;naphthalen-1-ylmethanol |
InChI |
InChI=1S/C11H10O.CH3NO2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7,12H,8H2;2H2,(H,3,4) |
InChI Key |
CEAUAYNKMYBFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CO.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


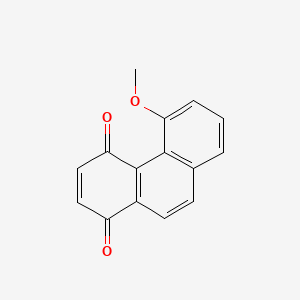

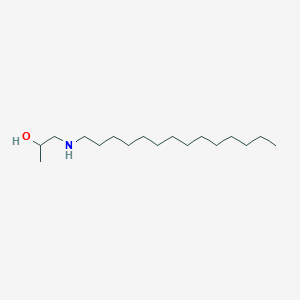
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
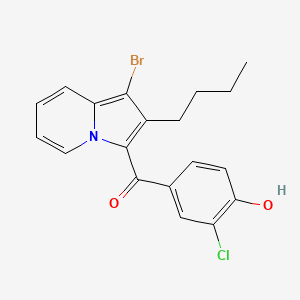


![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
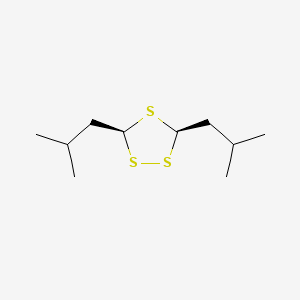
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
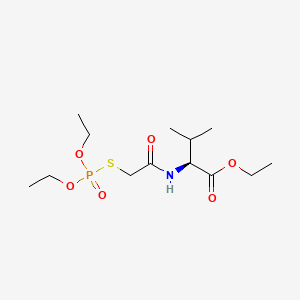
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
